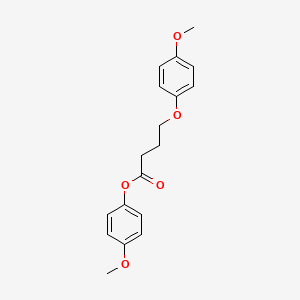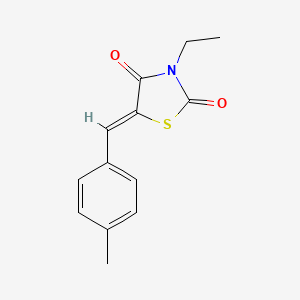![molecular formula C16H24N2O2 B4710494 N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide](/img/structure/B4710494.png)
N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide
描述
N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide, commonly known as NMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. NMPB is a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes.
科学研究应用
NMPB has been used in various scientific research applications, including the study of N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide receptor signaling pathways, the role of this compound receptors in immune function, and the potential therapeutic applications of this compound agonists. NMPB has also been used in studies investigating the effects of this compound receptor activation on pain, inflammation, and neurodegenerative diseases.
作用机制
NMPB is a selective agonist for the N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide receptor, which is primarily expressed in immune cells. This compound receptors are G protein-coupled receptors that are involved in various physiological processes, including immune function, inflammation, and pain. When NMPB binds to the this compound receptor, it activates a signaling pathway that leads to the inhibition of inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
NMPB has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the modulation of immune cell function. NMPB has also been shown to have potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using NMPB in lab experiments is its selectivity for the N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide receptor, which allows for the specific activation of this compound signaling pathways. However, one limitation of using NMPB is its relatively low potency, which may require higher concentrations in experiments.
未来方向
There are several potential future directions for research involving NMPB. One direction is the investigation of the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide agonists in the treatment of pain, inflammation, and neurodegenerative diseases. Another direction is the study of the role of this compound receptors in immune function and inflammation. Additionally, the development of more potent this compound agonists may allow for more effective activation of this compound signaling pathways in lab experiments and potential therapeutic applications.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-14-4-6-15(7-5-14)16(19)17-8-9-18-10-12-20-13-11-18/h4-7H,2-3,8-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZNGHBBZGRKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methylbenzamide](/img/structure/B4710411.png)
![3-allyl-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4710415.png)

![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710418.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4710435.png)
![N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide](/img/structure/B4710438.png)

![1-ethyl-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4710447.png)

![2-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4710453.png)

![methyl 4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4710467.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4710475.png)
![methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4710499.png)